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Abstract
Pefcalcitol (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual

mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a

phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of

plaque psoriasis, pefcalcitol was engineered to maximize therapeutic effects on keratinocyte

differentiation and inflammation while minimizing systemic side effects commonly associated

with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its

potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of

pefcalcitol has been discontinued. This technical guide provides a detailed overview of the

pharmacology and toxicology profile of pefcalcitol based on available preclinical data.

Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by

hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a

cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D

receptor (VDR), which modulates the expression of genes involved in cell proliferation,

differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in

inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second

messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased

intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production.
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Pefcalcitol was designed to leverage both of these pathways to offer a potentially more

effective and safer treatment for psoriasis.

Pharmacology
Mechanism of Action
Pefcalcitol exerts its pharmacological effects through two distinct mechanisms:

Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, pefcalcitol binds to and

activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor

(RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of

target genes. This interaction modulates gene transcription, leading to the inhibition of

keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby

addressing the pathological hallmarks of psoriasis.

Phosphodiesterase-4 (PDE4) Inhibition: Pefcalcitol also inhibits the PDE4 enzyme. PDE4 is

highly expressed in immune cells, and its inhibition increases intracellular cAMP levels.

Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates

the cAMP response element-binding protein (CREB). This cascade ultimately leads to a

reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-

alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the

inflammatory process in psoriasis.

The following diagram illustrates the proposed dual signaling pathway of pefcalcitol.

Target Cell (Keratinocyte / Immune Cell)

Pefcalcitol VDR
 Binds VDR-RXR

Heterodimer

RXR

VDRE (DNA)
 Binds Modulation of

Gene Transcription
Inhibition of Proliferation

Promotion of Differentiation

Pefcalcitol PDE4
 Inhibits

AMP
 Degrades

ATP AC cAMP
 Converts

PKA
 Activates Pro-inflammatory

Cytokine Production
 Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1255254?utm_src=pdf-body
https://www.benchchem.com/product/b1255254?utm_src=pdf-body
https://www.benchchem.com/product/b1255254?utm_src=pdf-body
https://www.benchchem.com/product/b1255254?utm_src=pdf-body
https://www.benchchem.com/product/b1255254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Dual signaling pathway of Pefcalcitol.

Pharmacodynamics
Preclinical studies suggested that pefcalcitol was designed to achieve higher pharmacological

effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This

enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key

pharmacodynamic feature is its design for topical application, which is intended to concentrate

the drug's activity in the skin while minimizing systemic exposure and associated side effects.

Pharmacokinetics
A significant aspect of pefcalcitol's design is its pharmacokinetic profile, which favors topical

activity with limited systemic effects. It is suggested that the compound is rapidly converted into

a pharmacologically inactive form after permeating the skin and entering systemic circulation.

This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a

common side effect of potent vitamin D analogues.

Pharmacokinetic Parameters Pefcalcitol

VDR Binding Affinity Data not publicly available.

PDE4 IC50 Data not publicly available.

Systemic Bioavailability (Topical)
Designed to be low with rapid conversion to an

inactive metabolite.

Cmax (Maximum Plasma Concentration) Data not publicly available.

Tmax (Time to Cmax) Data not publicly available.

AUC (Area Under the Curve) Data not publicly available.

Half-life Data not publicly available.

Table 1: Summary of Pharmacokinetic Data for

Pefcalcitol. Specific quantitative values are not

publicly available.
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Toxicology
The toxicological profile of pefcalcitol has been evaluated in several preclinical studies, with a

focus on genotoxicity, given its intended use as a chronic topical therapy.

Genotoxicity
A battery of genotoxicity tests was conducted to assess the mutagenic potential of pefcalcitol.

Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a

positive result when specimens were stained with Giemsa. However, further investigation

revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent

dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells.

Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin

granules in keratinocytes that had proliferated in response to pefcalcitol treatment, not

micronuclei. Pefcalcitol was ultimately concluded to be negative in the rat skin MN test.

In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese

Hamster Lung (CHL) cells was negative for clastogenicity.

In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats

did not indicate clastogenicity.

gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity,

particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days

of percutaneous administration, there was no significant increase in the mutant frequency in

either the skin or the liver.
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Toxicology Study Method Result

Rat Skin Micronucleus Test Giemsa Staining Misleading Positive

Acridine Orange Staining &

Histopathology
Negative

In Vitro Chromosome

Aberration Test
CHL Cells Negative

In Vivo Bone Marrow

Micronucleus Test
Rat Negative

In Vivo Mutagenicity
gpt delta Transgenic Mouse

(Skin and Liver)
Negative

Table 2: Summary of

Genotoxicity Studies for

Pefcalcitol.

General Toxicology
Pefcalcitol was designed to have fewer side effects than other vitamin D3 analogs. Preclinical

animal models suggested a favorable safety profile, particularly with regard to systemic side

effects like hypercalcemia, which is attributed to its rapid systemic inactivation.

Experimental Protocols
Rat Skin Micronucleus Test Methodology
The following is a generalized workflow for the rat skin micronucleus test as performed for

pefcalcitol, based on the available descriptions.
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Caption: Workflow for the Rat Skin Micronucleus Test.
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The study involved the topical application of pefcalcitol to the skin of rats. Following the

treatment period, skin samples were collected. Initial specimen preparation involved staining

with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei

in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity

assays, a more detailed investigation was launched. This included re-staining the specimens

with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough

histopathological examination of the skin tissue to identify the nature of the Giemsa-stained

granules.

Rationale for Favorable Safety Profile
The intended favorable safety profile of pefcalcitol, particularly the reduced risk of

hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the

logical relationship between its rapid metabolism and reduced systemic side effects.
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Caption: Rationale for Reduced Systemic Side Effects.

Clinical Development and Conclusion
Pefcalcitol was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study

(NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and

pharmacodynamics of a 0.005% pefcalcitol ointment in adolescents with plaque psoriasis, but

this trial was withdrawn prior to patient enrollment. The overall development of pefcalcitol has

since been discontinued.

In conclusion, pefcalcitol is a vitamin D3 analogue with a dual mechanism of action as a VDR

agonist and a PDE4 inhibitor. Its pharmacological design aimed to maximize topical efficacy in
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psoriasis while minimizing systemic side effects through rapid systemic inactivation. Preclinical

toxicology studies have not indicated a genotoxic potential. Despite its promising preclinical

profile, the clinical development of pefcalcitol has not progressed. The information available

provides a valuable case study in the design of topically administered drugs with mechanisms

aimed at improving the therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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